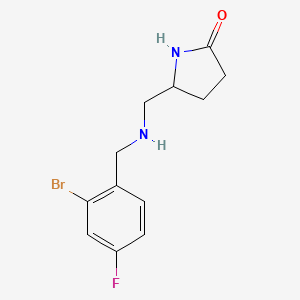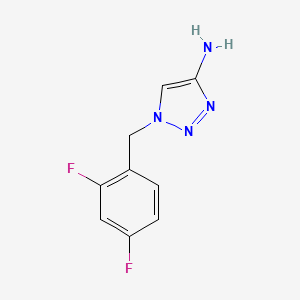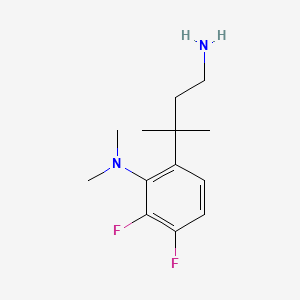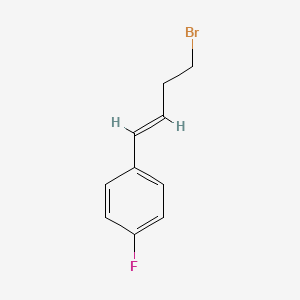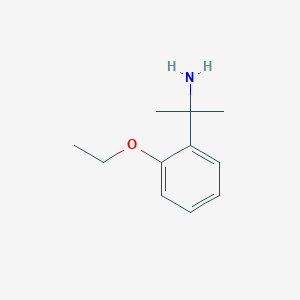
2-(2-Ethoxyphenyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxyphenyl)propan-2-amine is an organic compound with the molecular formula C11H17NO It is characterized by an ethoxy group attached to a phenyl ring, which is further connected to a propan-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyphenyl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-ethoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitroethane in the presence of a base, such as sodium ethoxide, to form 2-(2-ethoxyphenyl)-2-nitropropene.
Reduction: The nitro group is then reduced to an amine using a reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Purification: The final product, this compound, is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Condensation: Utilizing automated reactors for the condensation step to ensure consistent quality and yield.
Efficient Reduction: Employing continuous flow hydrogenation systems to reduce the nitro intermediate efficiently.
Purification: Using industrial-scale chromatography or crystallization techniques to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyphenyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or sodium hypochlorite (NaOCl).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, NaOCl in aqueous solution.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpropanamines.
Scientific Research Applications
2-(2-Ethoxyphenyl)propan-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: Used in research to understand its interaction with biological receptors and enzymes.
Industrial Chemistry: Employed as an intermediate in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2-Ethoxyphenyl)propan-2-amine exerts its effects involves:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways: The compound can modulate signaling pathways by binding to specific receptors, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-Ethoxyphenyl)propan-2-amine: Similar structure but with the ethoxy group at the para position.
2-(2-Methoxyphenyl)propan-2-amine: Similar structure with a methoxy group instead of an ethoxy group.
2-(1-Naphthyl)propan-2-amine: Contains a naphthyl group instead of a phenyl group.
Uniqueness
2-(2-Ethoxyphenyl)propan-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets differently compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(2-ethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17NO/c1-4-13-10-8-6-5-7-9(10)11(2,3)12/h5-8H,4,12H2,1-3H3 |
InChI Key |
BGGQQOAKLJKGBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(C)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


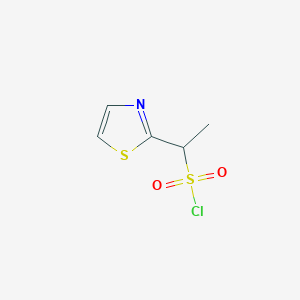

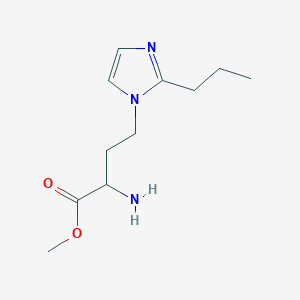

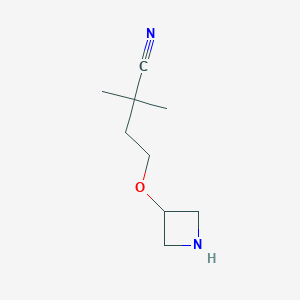
![2-(6-Bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B13540427.png)
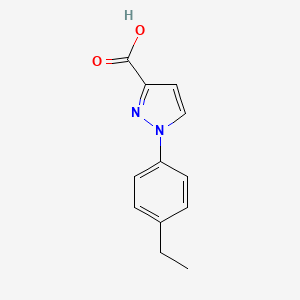
![1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B13540458.png)
